molecular formula C8H12ClNO3 B1520945 5-Dimethylaminomethyl-furan-2-carboxylic acid hydrochloride CAS No. 1185300-64-4

5-Dimethylaminomethyl-furan-2-carboxylic acid hydrochloride

Cat. No.: B1520945
CAS No.: 1185300-64-4
M. Wt: 205.64 g/mol
InChI Key: BQXSVTZUYFPXSW-UHFFFAOYSA-N
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Description

5-Dimethylaminomethyl-furan-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H11NO3·HCl

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes. One common method involves the reaction of furan-2-carboxylic acid with dimethylamine in the presence of a suitable catalyst under controlled conditions. The reaction typically requires an inert atmosphere and precise temperature control to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of 5-Dimethylaminomethyl-furan-2-carboxylic acid hydrochloride may involve large-scale reactions using reactors designed to handle high volumes of reactants. The process may also include purification steps to achieve the desired purity level, often using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 5-Dimethylaminomethyl-furan-2-carboxylic acid hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reaction conditions typically involve heating the mixture under reflux.

  • Reduction: Reduction reactions may use reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions are often carried out in anhydrous solvents.

  • Substitution: Substitution reactions can involve nucleophiles such as halides or alkyl groups. The reaction conditions may vary depending on the specific nucleophile used.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of furan-2,5-dicarboxylic acid.

  • Reduction: Reduction reactions can produce 5-dimethylaminomethyl-furan-2-methanol.

  • Substitution: Substitution reactions can result in the formation of various substituted furan derivatives.

Scientific Research Applications

5-Dimethylaminomethyl-furan-2-carboxylic acid hydrochloride has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

  • Biology: The compound can be employed in biological studies to investigate its effects on cellular processes.

  • Medicine: It has potential therapeutic applications, including its use as a precursor for drug development.

  • Industry: The compound is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

5-Dimethylaminomethyl-furan-2-carboxylic acid hydrochloride is similar to other furan derivatives, such as 2,5-furandicarboxylic acid and 5-hydroxymethylfurfural. its unique structural features, such as the presence of the dimethylamino group, distinguish it from these compounds and contribute to its distinct properties and applications.

Comparison with Similar Compounds

  • 2,5-Furandicarboxylic acid

  • 5-Hydroxymethylfurfural

  • Furan-2-carboxylic acid

  • 5-Methylfuran-2-carboxylic acid

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Properties

IUPAC Name

5-[(dimethylamino)methyl]furan-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3.ClH/c1-9(2)5-6-3-4-7(12-6)8(10)11;/h3-4H,5H2,1-2H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQXSVTZUYFPXSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=C(O1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90662959
Record name 5-[(Dimethylamino)methyl]furan-2-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185300-64-4
Record name 5-[(Dimethylamino)methyl]furan-2-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-((dimethylamino)methyl)furan-2-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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